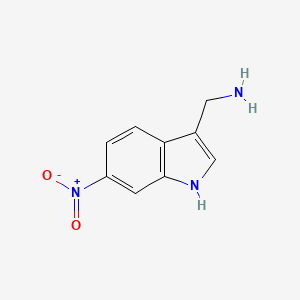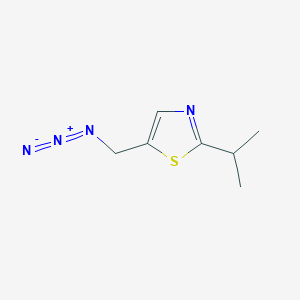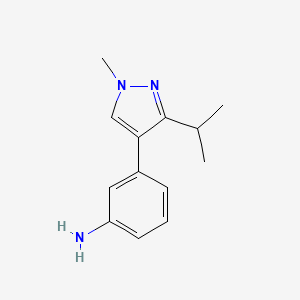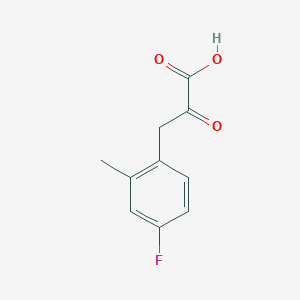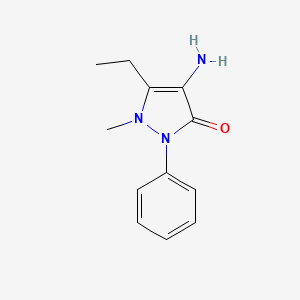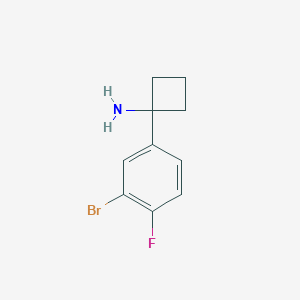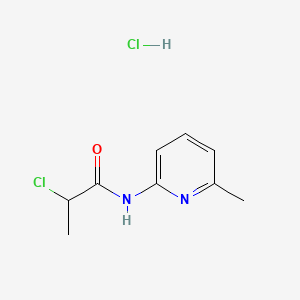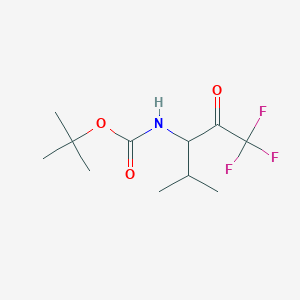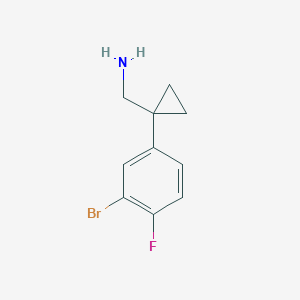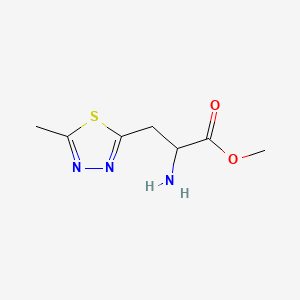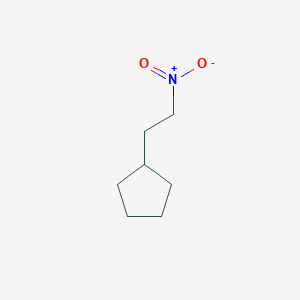
(2-Nitroethyl)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Nitroethyl)cyclopentane is an organic compound that consists of a cyclopentane ring with a nitroethyl group attached to the second carbon atom. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with single bonds between carbon atoms. Cycloalkanes are known for their stability and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitroethyl)cyclopentane can be achieved through various methods. One common approach involves the nitration of cyclopentane derivatives. For instance, cyclopentane can be reacted with nitric acid in the presence of a catalyst to introduce the nitro group. Another method involves the alkylation of cyclopentane with nitroethane under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves continuous processes to ensure high yield and purity. One such method includes the hydrogenation of dicyclopentadiene to form cyclopentane, followed by nitration to introduce the nitroethyl group .
Análisis De Reacciones Químicas
Types of Reactions
(2-Nitroethyl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro compounds with higher oxidation states.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions
Major Products Formed
Oxidation: Nitro compounds with higher oxidation states.
Reduction: Amines.
Substitution: Halogenated cyclopentane derivatives
Aplicaciones Científicas De Investigación
(2-Nitroethyl)cyclopentane has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of (2-Nitroethyl)cyclopentane involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity. The cyclopentane ring provides stability and rigidity, affecting how the compound interacts with other molecules. These interactions can lead to various biological and chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane: A simple cycloalkane without any functional groups.
Nitrocyclopentane: Cyclopentane with a nitro group attached directly to the ring.
Ethylcyclopentane: Cyclopentane with an ethyl group attached to the ring
Uniqueness
(2-Nitroethyl)cyclopentane is unique due to the presence of both a nitro group and an ethyl group attached to the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
2-nitroethylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIILWYPIXHFVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
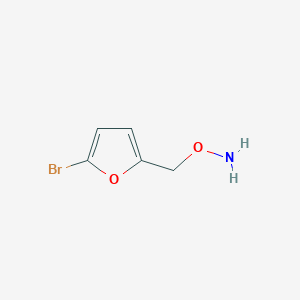
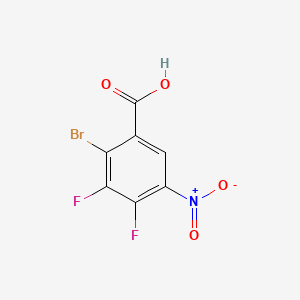
![2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13540293.png)
![{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride](/img/structure/B13540297.png)
